3-(Naphthalen-2-ylmethylene)chroman-4-one
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Overview
Description
3-(Naphthalen-2-ylmethylene)chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives These compounds are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylmethylene)chroman-4-one typically involves the condensation of chroman-4-one with naphthalen-2-carbaldehyde. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-ylmethylene)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound’s pharmacological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-ylmethylene)chroman-4-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound of 3-(Naphthalen-2-ylmethylene)chroman-4-one, known for its diverse biological activities.
Flavanones: Compounds with a similar core structure but different substituents, exhibiting various pharmacological properties.
Isoflavones: Structurally related compounds with significant biological activities, including estrogenic effects.
Uniqueness
This compound is unique due to the presence of the naphthalen-2-ylmethylene substituent, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14O2 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(3E)-3-(naphthalen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C20H14O2/c21-20-17(13-22-19-8-4-3-7-18(19)20)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2/b17-12+ |
InChI Key |
CORKPNFXEOGKHT-SFQUDFHCSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)C4=CC=CC=C4O1 |
Canonical SMILES |
C1C(=CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4O1 |
Origin of Product |
United States |
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